2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid
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Overview
Description
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane structure.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction. This can be done by treating the intermediate compound with carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure the complete conversion of intermediates to the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)butyric acid: Contains a butyric acid group, offering different chemical properties.
Uniqueness
2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is unique due to its specific arrangement of methyl groups and the presence of an acetic acid moiety, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[(1S,3S)-1,2,2,3-tetramethylcyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-11(4,7-9(12)13)10(8,2)3/h8H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOCTAPXHLVKHZ-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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